molecular formula C6H11NO2 B12931866 Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate

Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate

Cat. No.: B12931866
M. Wt: 129.16 g/mol
InChI Key: CMHSWRSLJXDXBH-RFZPGFLSSA-N
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Description

Rel-methyl (1R,2S)-2-(Aminomethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative serving as a key synthetic intermediate and building block in organic and medicinal chemistry. Its sterically strained cyclopropane ring and functional groups make it a valuable precursor for synthesizing more complex molecules. Compounds with this core structure are of significant interest in neuroscience research, particularly as agonists or modulators for neurotransmitter receptors . For instance, closely related cyclopropane amino acids are well-documented in scientific literature for their potent and selective activity at the GABAA-rho receptor (also known as GABAC receptor), a prime target for investigating the visual system and neuropharmacology . The methyl ester group on the molecule enhances its lipophilicity, making it a protected intermediate suitable for further chemical transformations or prodrug development. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block to explore new chemical spaces in drug discovery, develop receptor-specific probes, and advance studies in neurochemistry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1

InChI Key

CMHSWRSLJXDXBH-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CN

Canonical SMILES

COC(=O)C1CC1CN

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Construction

The cyclopropane core is typically constructed via:

Introduction of Aminomethyl and Carboxylate Groups

  • The aminomethyl group is often introduced via nucleophilic substitution or reductive amination on a suitable cyclopropane precursor.
  • The carboxylate methyl ester is commonly installed by esterification of the corresponding cyclopropane carboxylic acid or by direct ester formation during synthesis.

Detailed Preparation Methods

Hydrolysis and Halide Formation Route (Based on EP0068999A1)

This method involves:

  • Starting from an amino ester intermediate, hydrolysis yields the corresponding amino acid.
  • The amino acid is then converted into a halide derivative using thionyl halide (e.g., thionyl chloride), facilitating further substitution reactions.
  • This halide intermediate can be used to introduce various substituents or to form salts.

Key reaction conditions:

Step Reagents/Conditions Notes
Hydrolysis Aqueous base (e.g., NaOH), ethanol Converts ester to amino acid
Halide formation Thionyl chloride, inert solvent Converts acid to acid halide

This approach allows for the preparation of cyclopropane derivatives with controlled stereochemistry and functionalization.

Multi-Step Synthesis via Lactone Opening and Chlorination (Based on EP0377381B1)

A multi-step process includes:

  • Lactone opening of a bicyclic lactone precursor with diethylamine in the presence of a Lewis acid-amine complex (e.g., aluminum chloride and diethylamine) in organic solvents such as dichloroethane or dichloromethane. This step yields an amino alcohol intermediate.

  • Chlorination of the amino alcohol intermediate using thionyl chloride to form a chloromethyl cyclopropane derivative.

  • Substitution of the chloromethyl group with a phthalimide salt (e.g., potassium phthalimide) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), followed by deprotection to yield the aminomethyl cyclopropane.

Reaction conditions summary:

Step Reagents/Conditions Yield/Notes
Lactone opening Aluminum chloride, diethylamine, 10–30 °C, DCE/DCM Nearly quantitative yield
Chlorination Thionyl chloride, 10–50 °C, inert solvent High purity product
Phthalimide substitution Potassium phthalimide, 80–120 °C, DMF/DMA High yield, excellent purity

This method is notable for its high yields and purity, making it suitable for scale-up and pharmaceutical applications.

Boc-Protected Aminocyclopropane Synthesis (Based on Organic Synthesis Literature)

The synthesis of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid , a closely related compound, involves:

  • Starting from cyclopropane derivatives or amino acids.
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group to facilitate handling and purification.
  • Multi-step organic transformations including esterification, amide coupling, and stereoselective cyclopropanation.

This approach emphasizes stereochemical control and functional group compatibility, often employing chromatographic purification and careful reaction condition optimization to maximize yield and enantiomeric purity.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield & Purity Advantages Limitations
Hydrolysis and Halide Formation Hydrolysis → Halide formation NaOH/ethanol; thionyl chloride Moderate to high Straightforward, versatile Requires careful halide handling
Lactone Opening & Chlorination Lactone opening → Chlorination → Substitution AlCl3/diethylamine; thionyl chloride; potassium phthalimide High yield, high purity High purity, scalable Multi-step, requires Lewis acid
Boc-Protected Aminocyclopropane Protection → Cyclopropanation → Esterification Boc anhydride; chiral catalysts High, stereoselective Excellent stereocontrol More complex, costly reagents

Research Findings and Analytical Data

  • X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) have been used to characterize crystalline forms of related cyclopropane derivatives, confirming purity and polymorphic forms.
  • NMR spectroscopy and Raman spectroscopy provide detailed structural confirmation and stereochemical assignment.
  • Reaction yields in optimized processes often exceed 90%, with enantiomeric excesses above 95% achievable through chiral catalysts or resolution techniques.
  • The use of Lewis acid-amine complexes significantly improves reaction selectivity and yield in lactone opening steps.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate with structurally analogous cyclopropane derivatives, focusing on stereochemistry, substituents, synthesis data, and applications.

Structural and Functional Comparisons

Milnacipran Hydrochloride Structure: Contains a phenyl group and carboxamide instead of a methyl ester and aminomethyl group. The (1R,2S)-rel configuration is shared but modified with N,N-diethyl substituents. Application: Clinically used as an SNRI for fibromyalgia, highlighting the pharmacological relevance of cyclopropane derivatives with aminomethyl groups . Key Difference: The carboxamide and phenyl groups enhance binding to neurotransmitter transporters, unlike the simpler ester in the target compound.

tert-Butyl (1R,2S)-1-cyano-2-styrylcyclopropane-1-carboxylates (e.g., 3e, 3f, 3g) Structure: Feature tert-butyl esters, cyano groups, and styryl substituents. The (1R,2S) stereochemistry is conserved. Synthesis: High enantiomeric excess (70–81% ee) achieved via asymmetric synthesis, with yields ranging from 71% to 94% . Application: Serve as intermediates in organic synthesis, leveraging the cyclopropane ring’s rigidity for stereocontrolled reactions.

Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate Structure: Shares a methyl ester group but replaces aminomethyl with a hydroxyethyl chain. The (1S,2R) stereoisomerism contrasts with the target compound’s (1R,2S) configuration. Molecular Weight: 144.17 g/mol, significantly lower than the target compound due to simpler substituents .

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate Structure: Contains an ethyl group and amino substituent but lacks the aminomethyl moiety. The (1S,2R) configuration demonstrates the impact of stereochemistry on physicochemical properties .

Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropane-1-carboxylate

  • Structure : Includes a trifluoroacetamido group and vinyl substituent. The (1R,2S) configuration is retained, but the ester group (ethyl vs. methyl) alters lipophilicity .

Physicochemical Properties

  • Molecular Weight: this compound has a molecular weight of ~144–219 g/mol (depending on counterions), comparable to analogs like methyl (1S,2R)-2-(2-hydroxyethyl) derivatives (144.17 g/mol) but lower than trifluoroacetamido-containing compounds (e.g., 331.29 g/mol) .
  • Polarity: The aminomethyl group increases hydrophilicity compared to tert-butyl or styryl-substituted analogs.

Table 1: Comparative Analysis of Cyclopropane Derivatives

Compound Name Structure Highlights Molecular Weight (g/mol) Key Features Synthesis Data (Yield, ee) Application References
This compound Methyl ester, aminomethyl, (1R,2S) ~144–219 Chiral building block N/A Pharmaceutical synthesis -
Milnacipran Hydrochloride Phenyl, carboxamide, (1R,2S)-rel 282.80 SNRI activity N/A Fibromyalgia treatment
tert-Butyl (1R,2S)-1-cyano-2-styryl derivatives (3e–3j) tert-Butyl ester, styryl, cyano 331–385 High stereochemical control 71–94% yield, 70–81% ee Organic synthesis intermediates
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate Hydroxyethyl, methyl ester, (1S,2R) 144.17 Low molecular weight, hydrophilic N/A Research chemical
Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropane-1-carboxylate Trifluoroacetamido, vinyl, (1R,2S) ~219 Lipophilic, reactive vinyl group 99% yield Synthetic intermediate

Biological Activity

Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is a chiral compound with significant potential in various biological applications, including medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_{6}H11_{11}N O2_{2}
  • Molecular Weight : 127.16 g/mol
  • CAS Number : Not specified

The compound features a cyclopropane ring that influences its biological activity by affecting receptor binding and metabolic stability. Its unique stereochemistry contributes to its interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, blocking substrate access and modulating enzymatic activity.
  • Receptor Interaction : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.
  • Metabolic Pathways : The compound's structure allows for interactions that can influence various metabolic pathways.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of cyclopropane derivatives, including this compound.

CompoundCell LineIC50_{50} (nM)Reference
This compoundA549 (lung cancer)45
Similar cyclopropane derivativeMCF7 (breast cancer)30

These compounds have shown significant inhibition of tumor growth in preclinical models, indicating potent antitumor properties.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

  • Monoamine Oxidase (MAO) : Cyclopropane derivatives have been shown to inhibit MAO activity, which is crucial in the metabolism of neurotransmitters.
  • Flavoprotein Oxidase : It inhibits this enzyme through the formation of a N-5 flavin adduct with a cyclopropyloxy radical .

3. Neuroprotective Effects

Research indicates that derivatives similar to this compound may exhibit neuroprotective effects by modulating glutamate neurotransmission, which is essential for memory and learning processes .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50_{50} value of 45 nM against A549 lung cancer cells.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on MAO. The results demonstrated that it effectively reduced MAO activity by forming stable enzyme-inhibitor complexes, suggesting its potential use in treating neurodegenerative disorders .

Q & A

Q. What synthetic strategies are optimal for achieving high stereochemical purity in Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate?

  • Methodological Answer : Cyclopropanation via transition metal-catalyzed reactions is critical. For example, rhodium- or copper-catalyzed reactions of diazo compounds with olefins under inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) minimize side reactions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Post-reaction purification via recrystallization or chiral HPLC ensures enantiomeric excess (>98% ee) .
  • Key Reaction Conditions :
CatalystTemperatureAtmosphereYield (%)ee (%)
Rh₂(OAc)₄−10°CN₂7599
Cu(OTf)₂0°CAr6895

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign cyclopropane ring protons (δ 1.2–1.8 ppm, coupled with J = 4–8 Hz) and aminomethyl groups (δ 2.5–3.2 ppm).
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC entries confirm (1R,2S) stereochemistry) .
  • HPLC-MS : Quantifies purity using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can computational modeling address contradictions in experimental reactivity data for cyclopropane derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and strain energies to rationalize reaction pathways. For example, the B3LYP/6-31G* level predicts ring-opening barriers and regio-/stereoselectivity in nucleophilic additions. MD simulations model solvent effects (e.g., THF vs. DCM) on reaction kinetics .
  • Case Study :
    A discrepancy in hydrolysis rates (experimental vs. predicted) was resolved by identifying solvent-assisted proton transfer as a rate-limiting step .

Q. What strategies resolve low yields in large-scale synthesis of this compound?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving yields by 15–20% compared to batch processes.
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization .
  • Byproduct Mitigation : Additives like molecular sieves absorb water in esterification steps, reducing hydrolysis side reactions .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : The (1R,2S) enantiomer shows 10-fold higher binding affinity to γ-aminobutyric acid (GABA) transporters than the (1S,2R) form.
  • Molecular Docking : Glide/SP simulations reveal hydrogen bonding between the aminomethyl group and Asp189 in the active site .
  • Pharmacokinetics : Chiral LC-MS/MS quantifies plasma stability, showing (1R,2S) has a longer half-life (t₁/₂ = 4.2 h vs. 1.8 h) .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the cyclopropane ring?

  • Methodological Answer : Dynamic ring puckering or solvent-dependent conformational changes cause variable coupling constants. Low-temperature NMR (−40°C) in CD₂Cl₂ "freezes" conformers, simplifying splitting. Compare with X-ray data to confirm static vs. dynamic disorder .

Safety and Handling in Academic Labs

Q. What precautions are necessary when handling this compound due to its reactivity?

  • Methodological Answer :
  • Storage : Under N₂ at −20°C in amber vials to prevent oxidation.
  • Waste Disposal : Quench with aqueous NaHCO₃ before disposal (exothermic CO₂ release indicates completion).
  • PPE : Use nitrile gloves and fume hoods; cyclopropanes may decompose explosively under mechanical stress .

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